

# Application Notes: Expression and Analysis of Recombinant P2X1 Receptors in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | P2X receptor-1 |           |
| Cat. No.:            | B14758657      | Get Quote |

#### Introduction

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] The P2X1 receptor subtype is a homo-trimeric, non-selective cation channel prominently expressed in smooth muscle and blood platelets, playing a crucial role in processes like muscle contraction and platelet aggregation.[2][3] When activated, P2X1 receptors facilitate a rapid influx of cations, primarily Ca<sup>2+</sup> and Na<sup>+</sup>, leading to membrane depolarization and subsequent cellular responses.[2][4]

Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective heterologous expression system for studying P2X1 receptors.[1][5] Their popularity stems from their high transfection efficiency, robust protein expression, and lack of endogenous P2X receptor expression.[5] This provides a clean background for characterizing the biophysical and pharmacological properties of recombinant P2X1 receptors.[1] However, it is noteworthy that some studies have reported the presence of endogenous metabotropic P2Y receptors in HEK293 cells, which could potentially lead to functional interactions.[6][7]

These application notes provide a comprehensive overview of the expression of recombinant P2X1 receptors in HEK293 cells, including key quantitative data, signaling pathways, and detailed experimental protocols for researchers and professionals in drug development.

## Data Presentation: Pharmacological and Kinetic Properties of P2X1 Receptors



The following tables summarize key quantitative data for P2X1 receptors expressed in heterologous systems, providing a baseline for experimental design and data interpretation.

Table 1: P2X1 Receptor Agonist and Antagonist Potency

| Compound                                                 | Туре       | Parameter | Value                | Expression<br>System  | Reference |
|----------------------------------------------------------|------------|-----------|----------------------|-----------------------|-----------|
| ATP                                                      | Agonist    | EC50      | 0.7 μΜ               | Xenopus<br>oocytes    | [8][9]    |
| $\alpha,\beta$ - methylene ATP ( $\alpha,\beta$ - meATP) | Agonist    | EC50      | ~1 µM                | Expression<br>Systems | [4]       |
| NF449                                                    | Antagonist | IC50      | Varies (nM<br>range) | HEK293 cells          | [10]      |
| TNP-ATP                                                  | Antagonist | IC50      | Low nM<br>range      | Not specified         | [11]      |

| Ip₅I | Antagonist | Not specified | Potent | Not specified |[11] |

Table 2: P2X1 Receptor Activation and Desensitization Kinetics



| Parameter                                      | Value                              | Conditions /<br>Notes                                                        | Expression<br>System | Reference |
|------------------------------------------------|------------------------------------|------------------------------------------------------------------------------|----------------------|-----------|
| Activation                                     | ATP<br>concentration-<br>dependent | Time to peak response is faster at higher agonist concentrations             | Xenopus<br>oocytes   | [4][9]    |
| Desensitization                                | Rapid                              | Occurs within <1<br>second at<br>saturating ATP<br>concentrations.           | Xenopus oocytes      | [9]       |
| **Steady-State<br>Desensitization<br>(K1/2) ** | 3.2 ± 0.1 nM                       | Describes desensitization upon sustained exposure to low ATP concentrations. | Xenopus oocytes      | [8][9]    |

| Recovery from Desensitization ( $\tau$ ) | 11.6  $\pm$  1.0 min | Monoexponential recovery time constant. | Xenopus oocytes |[8][9] |

### **Signaling Pathways and Visualization**

Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The binding of three ATP molecules is thought to be required for channel gating.[12] This triggers a conformational change, opening a non-selective cation channel.[2] The subsequent influx of Ca<sup>2+</sup> and Na<sup>+</sup> ions leads to membrane depolarization and an increase in intracellular calcium concentration, which are the primary drivers for downstream cellular responses.[4] The receptor's function can be modulated by interactions with the actin cytoskeleton and by phosphorylation via Protein Kinase C (PKC).[13][14]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The P2X1 receptor and platelet function PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HEK293 human embryonic kidney cells endogenously express the P2Y1 and P2Y2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Structural insights into the human P2X1 receptor and ligand interactions PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Regulation of Purinergic P2X Receptor Channels PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X1 receptor currents after disruption of the PKC site and its surroundings by dominant negative mutations in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Expression and Analysis of Recombinant P2X1 Receptors in HEK293 Cells]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b14758657#recombinant-p2x-receptor-1-expression-in-hek293-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com